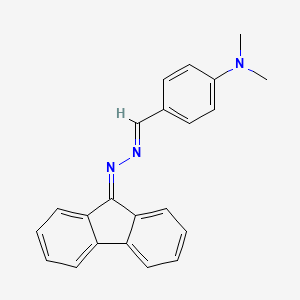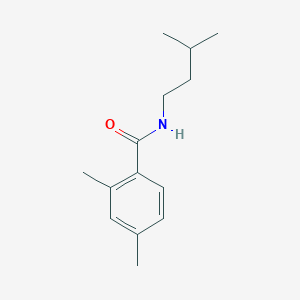![molecular formula C20H15BrN2S B5311192 (2E)-3-(4-Bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile](/img/structure/B5311192.png)
(2E)-3-(4-Bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-Bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile: is a complex organic compound that features a bromophenyl group, a dimethylphenyl group, and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-Bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the bromophenyl and dimethylphenyl thiazole intermediates through a Knoevenagel condensation reaction with malononitrile under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, including amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides, typically in the presence of a base or catalyst.
Major Products:
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic properties.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (2E)-3-(4-Bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile involves its interaction with specific molecular targets. For instance, if used as an antimicrobial agent, it may inhibit the function of essential bacterial enzymes, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
- (2E)-3-(4-Chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile
- (2E)-3-(4-Fluorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile
Comparison:
- Uniqueness: The presence of the bromine atom in (2E)-3-(4-Bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile can influence its reactivity and interaction with biological targets compared to its chloro and fluoro analogs. Bromine, being larger and more polarizable, can lead to different steric and electronic effects, potentially altering the compound’s efficacy and selectivity in various applications.
Propiedades
IUPAC Name |
(E)-3-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2S/c1-13-3-8-18(14(2)9-13)19-12-24-20(23-19)16(11-22)10-15-4-6-17(21)7-5-15/h3-10,12H,1-2H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWSIBRGIDFWDX-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Br)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)Br)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2,6-dichlorophenyl)-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5311115.png)
![2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)benzoic acid](/img/structure/B5311132.png)
![3-[(Cyclohexylmethyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5311139.png)
![N-{[5-(2-furyl)isoxazol-3-yl]methyl}-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B5311147.png)
![4-fluoro-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5311160.png)
![(3S*,5S*)-5-[(4-methyl-1-piperazinyl)carbonyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxylic acid](/img/structure/B5311172.png)
![methyl 4-{2-[8-(propionyloxy)-2-quinolinyl]vinyl}benzoate](/img/structure/B5311173.png)



![N'-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5311193.png)
![methyl 4-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5311194.png)

![4-({[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5311205.png)
